2,4,6-Tribromo-N-ethylaniline
Description
Contextualization within the Class of Halogenated Aromatic Amines and N-Substituted Anilines
2,4,6-Tribromo-N-ethylaniline is a chemical compound that belongs to two significant classes of organic molecules: halogenated aromatic amines and N-substituted anilines. Aromatic amines are organic compounds that feature an amino group (-NH2) or its derivatives attached to an aromatic ring, such as a benzene (B151609) ring. slideshare.netstudysmarter.co.uk The properties and reactivity of these amines are influenced by the interplay between the amino group and the aromatic system. intermediateorgchemistry.co.uk
Halogenated aromatic amines are a subcategory where one or more hydrogen atoms on the aromatic ring have been replaced by halogen atoms (fluorine, chlorine, bromine, or iodine). In the case of this compound, three bromine atoms are substituted onto the benzene ring at specific positions. The presence of these bromine atoms significantly modifies the electronic and steric properties of the molecule compared to unsubstituted aniline (B41778). whamine.com
Furthermore, this compound is classified as an N-substituted aniline. This signifies that one of the hydrogen atoms of the amino group is replaced by an alkyl or aryl group, in this instance, an ethyl group (-CH2CH3). nih.govallen.in This N-substitution further differentiates its chemical behavior from primary aromatic amines like aniline or 2,4,6-tribromoaniline (B120722). allen.in The synthesis of such N-substituted anilines is an active area of research in organic chemistry, with various methods being developed for their preparation. nih.govbeilstein-journals.orgderpharmachemica.com
The combination of a halogenated aromatic ring and an N-substituted amino group makes this compound a molecule with distinct characteristics, positioning it at the intersection of these two important classes of organic compounds.
Significance as a Research Target in Advanced Organic Chemistry and Materials Science
The unique structural features of this compound make it a compound of interest in advanced organic chemistry and materials science. The presence of multiple bromine atoms offers potential for a variety of chemical transformations. For instance, halogenated organic compounds are often used as precursors in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds, a cornerstone of modern synthetic chemistry.
In the realm of materials science, polybrominated compounds, in general, have been investigated for various applications. For example, polybrominated diphenyl ethers (PBDEs) have been widely used as flame retardants. frontiersin.orgbohrium.com While the specific applications of this compound are not extensively documented in publicly available literature, its structural similarity to other polybrominated aromatics suggests potential for investigation in this area. The reactivity of the amino group also allows for further functionalization, potentially leading to the synthesis of novel polymers or functional materials. The study of such molecules contributes to a deeper understanding of structure-property relationships in organic materials. The presence of bromine atoms can impart unique properties to materials, and the amino group provides a site for further chemical modification. cymitquimica.com
Overview of Prior Academic Investigations on Polybrominated Anilines and their Derivatives
Academic research has explored various facets of polybrominated anilines and their derivatives. A significant body of work focuses on their synthesis. For example, the bromination of aniline to produce 2,4,6-tribromoaniline is a well-established electrophilic aromatic substitution reaction. youtube.comscribd.com This reaction is known to proceed rapidly due to the activating effect of the amino group. intermediateorgchemistry.co.uk
Studies have also delved into the chemical reactivity of these compounds. For instance, 2,4,6-tribromoaniline can be used as an intermediate in the synthesis of other organic molecules, such as 1,3,5-tribromobenzene, through diazotization followed by reaction with ethanol (B145695). wikipedia.org The electrochemical oxidation of 2,4,6-tribromoaniline has also been investigated. sigmaaldrich.com
Furthermore, the crystal structures of related polybrominated aromatic compounds have been a subject of study to understand their solid-state packing and intermolecular interactions. For example, investigations into the crystal structures of dibrominated and tribrominated benzonitriles have provided insights into how halogen atoms and other functional groups influence molecular arrangement. nih.goviucr.orgresearchgate.net In one study, it was noted that the introduction of a methyl group in place of a bromine atom on a tribromobenzonitrile disrupted the planar sheet structure observed in the fully brominated analog. nih.goviucr.org
Research has also touched upon the potential biological activities of polybrominated compounds, though this is a broad area. For instance, some naturally occurring polybrominated diphenyl ethers isolated from marine sponges have shown potential as anticancer agents. nih.gov Another study investigated the antimicrobial activity of synthesized 2,4,6-tribromoaniline. ijcrt.org However, it is crucial to note that many polybrominated compounds are also recognized as persistent environmental pollutants. frontiersin.orgbohrium.com One study explored the coupling of sugars with 2,4,6-tribromoaniline, although no reaction was observed under the studied conditions. researchgate.net
Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 81090-58-6 |
| Molecular Formula | C8H8Br3N |
| Molecular Weight | 357.87 g/mol |
Structure
3D Structure
Properties
CAS No. |
81090-58-6 |
|---|---|
Molecular Formula |
C8H8Br3N |
Molecular Weight |
357.87 g/mol |
IUPAC Name |
2,4,6-tribromo-N-ethylaniline |
InChI |
InChI=1S/C8H8Br3N/c1-2-12-8-6(10)3-5(9)4-7(8)11/h3-4,12H,2H2,1H3 |
InChI Key |
UBVCEZRWGJDMCP-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=C(C=C(C=C1Br)Br)Br |
Origin of Product |
United States |
Synthetic Methodologies for 2,4,6 Tribromo N Ethylaniline and Analogous N Alkylated Systems
Direct Bromination Strategies of N-Ethylaniline
The direct bromination of N-ethylaniline is a classical yet effective method for synthesizing the target compound. This approach leverages the principles of electrophilic aromatic substitution, where the electron-rich nature of the aniline (B41778) ring facilitates the reaction with bromine.
The synthesis of 2,4,6-tribromoaniline (B120722), a related compound, proceeds via an electrophilic aromatic substitution reaction. scribd.comdoubtnut.com The amino group (-NH2) in aniline is a powerful activating group, meaning it increases the electron density of the aromatic ring, particularly at the ortho (2, 6) and para (4) positions. scribd.comquora.com This heightened nucleophilicity makes the ring highly susceptible to attack by electrophiles like the bromonium ion (Br+).
When aniline is treated with bromine water, the reaction is instantaneous, leading to the formation of a white precipitate of 2,4,6-tribromoaniline. quora.comwikipedia.org The reaction mechanism involves the polarization of the Br-Br bond by the electron-rich aniline ring, generating an electrophilic bromine species that is then attacked by the aromatic ring. This is followed by the loss of a proton to restore aromaticity. Due to the strong activation by the amino group, this process repeats at all available ortho and para positions, resulting in the trisubstituted product. youtube.com
For N-ethylaniline, the N-ethyl group is also an ortho-, para-directing and activating group. google.com Therefore, direct bromination is expected to proceed similarly, yielding 2,4,6-Tribromo-N-ethylaniline. However, controlling the degree of bromination can be a challenge, as the activated ring is prone to polybromination. ccspublishing.org.cn The reaction of N-methylaniline with N-bromosuccinimide (NBS) without a catalyst has shown poor selectivity, yielding a mixture of ortho, meta, and para isomers. nih.gov
Optimizing reaction conditions is crucial for maximizing the yield of the desired product and minimizing side reactions. Key parameters to consider include the choice of brominating agent, solvent, catalyst, and reaction temperature.
For instance, the bromination of aniline to 2,4,6-tribromoaniline can be carried out using bromine water in an acetic acid or dilute hydrochloric acid solution. wikipedia.org In a laboratory setting, a procedure might involve dissolving aniline in glacial acetic acid, followed by the dropwise addition of a solution of bromine in acetic acid while maintaining a low temperature with an ice bath. youtube.com After the addition is complete, the mixture is allowed to stand at room temperature before pouring it into cold water to precipitate the product. youtube.com
The use of catalysts can significantly influence the regioselectivity of the reaction. For example, iron(III) tosylate (Fe(OTs)3) has been shown to favor ortho-bromination of N-methylaniline when using NBS as the brominating agent. nih.gov In the absence of a catalyst, the reaction shows poor selectivity. nih.gov Temperature also plays a critical role; higher temperatures were required for the Fe(OTf)3-promoted ortho-bromination to occur. nih.gov
The choice of solvent is also important. For the halogenation of N,N-dialkylaniline N-oxides, tetrahydrofuran (B95107) (THF) was found to be a more efficient solvent than dichloromethane. nih.gov
Table 1: Illustrative Bromination Reaction Conditions
| Substrate | Brominating Agent | Catalyst/Solvent | Key Findings | Reference |
|---|---|---|---|---|
| Aniline | Bromine Water | Acetic Acid | Forms 2,4,6-tribromoaniline precipitate. | wikipedia.org |
| N-methylaniline | NBS | Fe(OTs)3 / Benzene (B151609) | Favors ortho-bromination. | nih.gov |
| Aniline Analogs | CuBr2 | Ionic Liquid | High regioselectivity for para-bromination. | beilstein-journals.org |
In recent years, there has been a growing emphasis on developing more environmentally friendly chemical processes. acs.org Green chemistry principles encourage the use of less hazardous reagents, renewable feedstocks, and catalytic methods. acs.orgrsc.org
Several greener bromination methods have been developed for anilines and other aromatic compounds. One approach involves solid-state bromination using gaseous bromine or solid brominating agents, which often proceeds without a solvent and can lead to higher yields and selectivities. rsc.org Another eco-friendly method utilizes a bromide:bromate reagent prepared from an alkaline intermediate of the conventional bromine recovery process, which generates the reactive species HOBr in situ. rsc.org This method has been successfully used to brominate anilines at ambient conditions without a catalyst. rsc.org
Graphene oxide has also been explored as a catalyst for the oxidative bromination of anilines and phenols in water. acs.org This metal-free process can achieve high selectivity for the tribrominated product. acs.org Furthermore, a combination of cupric bromide and Oxone® has been shown to be an effective reagent for the regioselective and controllable bromination of aromatic amines. researchgate.net
N-Alkylation of 2,4,6-Tribromoaniline Precursors
An alternative synthetic route to this compound involves the N-alkylation of 2,4,6-tribromoaniline. This method allows for the introduction of the ethyl group in a separate step after the aromatic ring has been fully brominated.
Classical N-alkylation methods typically involve the reaction of an amine with an alkyl halide in the presence of a base. acsgcipr.org For the synthesis of this compound, this would entail reacting 2,4,6-tribromoaniline with an ethylating agent such as ethyl bromide or ethyl iodide. A base, like potassium carbonate, is often used to neutralize the hydrohalic acid byproduct. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) are commonly employed for this type of reaction.
However, these classical methods have limitations. A significant challenge is the potential for over-alkylation, leading to the formation of tertiary amines and even quaternary ammonium (B1175870) salts. The reactivity of the alkylating agent and the reaction conditions must be carefully controlled to favor mono-alkylation. Another consideration is that alkyl halides can be hazardous, and the reactions can generate stoichiometric amounts of salt waste. researchgate.net
To overcome the limitations of classical N-alkylation, a variety of modern catalytic methods have been developed. These approaches often offer higher selectivity, milder reaction conditions, and a broader substrate scope.
Transition Metal-Catalyzed N-Alkylation: A number of transition metals, including ruthenium, iridium, iron, cobalt, and palladium, have been shown to catalyze the N-alkylation of amines with alcohols. nih.govrsc.orgnih.gov This "borrowing hydrogen" or "hydrogen auto-transfer" methodology is highly atom-economical, as water is the only byproduct. nih.gov For example, ruthenium complexes have been used for the N-alkylation of anilines with primary carbohydrate alcohols. rsc.org Similarly, iron(III) perchlorate (B79767) immobilized on silica (B1680970) gel has been used as a heterogeneous catalyst for the N-alkylation of aromatic amines with alcohols. wiley.com
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for a variety of organic transformations, including C-N bond formation. nih.gov This approach can enable the use of different coupling partners and can often proceed under very mild conditions. For instance, photoredox catalysis has been used for the radical sp3 C-H functionalization of N-alkyl anilines. nih.gov Dual catalytic systems, combining photoredox catalysis with another catalyst like copper, have been developed for the decarboxylative C(sp3)-N cross-coupling of carboxylic acids with anilines. organic-chemistry.orgresearchgate.net A metallaphotoredox approach has also been developed for the N-alkylation of a broad range of N-nucleophiles with alkyl bromides. princeton.edu
Table 2: Modern N-Alkylation Methodologies
| Methodology | Catalyst System | Alkylating Agent | Key Features | Reference |
|---|---|---|---|---|
| Borrowing Hydrogen | Ru or Ir complexes | Alcohols | Atom-economical, water is the only byproduct. | nih.govrsc.org |
| Heterogeneous Catalysis | Fe(ClO4)3/SiO2 | Alcohols | Reusable catalyst. | wiley.com |
| Photoredox/Copper Dual Catalysis | Acridine photocatalyst / Cu(hfac)2 | Carboxylic Acids | Decarboxylative coupling. | researchgate.net |
| Metallaphotoredox | Iridium photocatalyst / Copper catalyst | Alkyl Bromides | Broad scope for N-nucleophiles and alkyl bromides. | princeton.edu |
Alternative Synthetic Routes and Precursor Derivatizations
Electrochemical Synthesis Pathways and Their Industrial Applicability
Electrochemical synthesis offers a compelling alternative to conventional chemical methods, often providing greener, more efficient, and highly selective routes to complex molecules. nih.govgoogle.com The industrial attractiveness of electrosynthesis is rooted in its use of electricity as a "reagent," which minimizes waste and can be sourced from renewable energy, and its potential for safe scale-up in flow reactors. wikipedia.org
A notable development in this area is the direct electrochemical synthesis of 2,4,6-tribromoaniline from benzene in a single-step process. google.comresearchgate.net A patented method describes an electrolytic reaction in a diaphragm-free cell using benzene as the starting material, a bromine salt (such as sodium bromide or potassium bromide) as the bromine source, and a nitric acid aqueous solution as the electrolyte. google.com The process is catalyzed by a micro-mesoporous composite molecular sieve (HY/HMS) in an organic solvent like ethyl acetate. google.com In this system, benzene is first nitrated to nitrobenzene (B124822), which is subsequently reduced at the cathode to form aniline. Concurrently, bromide ions are oxidized at the anode to elemental bromine, which then reacts with the in-situ generated aniline via electrophilic substitution to yield 2,4,6-tribromoaniline. google.com This method boasts a bromine atom utilization rate approaching 100% and high current efficiency, while avoiding the use of strong acids typically required for nitration. google.com
The industrial applicability of such electrochemical processes is significant. Some electro-organic syntheses are already operating at scales of several thousand tons per year. nih.gov For halogenated anilines, which are key intermediates for pharmaceuticals and agrochemicals, electrochemical routes are particularly advantageous. acs.org For instance, the electrocatalytic reduction of substituted nitrobenzenes to their corresponding anilines can be achieved with high selectivity using redox mediators like polyoxometalates, which operate in aqueous solutions at room temperature without the need for hydrogen gas. youtube.com
While the direct electrochemical N-ethylation of 2,4,6-tribromoaniline is not extensively documented, the principles of electrochemical N-alkylation are established for other aniline systems. These reactions often proceed through the generation of reactive intermediates under controlled potential, highlighting the potential for developing a direct electrochemical route to this compound. google.com
Table 1: Electrochemical Synthesis of 2,4,6-Tribromoaniline This table summarizes the components and advantages of a patented electrochemical synthesis method.
| Parameter | Description | Reference |
|---|---|---|
| Starting Material | Benzene | google.com |
| Bromine Source | Sodium Bromide or Potassium Bromide | google.com |
| Electrolyte | Nitric Acid Aqueous Solution | google.com |
| Catalyst | Micro-mesoporous composite molecular sieve HY/HMS | google.com |
| Cell Type | Diaphragm-free electrolytic cell | google.com |
| Key Advantage | High bromine atom utilization (near 100%) and avoidance of strong acids. | google.com |
Multistep Synthesis from Related Halogenated Aromatic Compounds
The synthesis of this compound can be strategically achieved through a multistep process commencing with simpler halogenated aromatic precursors. This approach allows for controlled, stepwise construction of the final molecule. A common strategy involves the synthesis of the 2,4,6-tribromoaniline core, followed by N-ethylation.
The precursor, 2,4,6-tribromoaniline, is readily prepared by the electrophilic bromination of aniline. wikipedia.orgyoutube.com This reaction is typically performed by treating aniline with bromine water in a solvent such as glacial acetic acid or dilute hydrochloric acid, which results in the immediate formation of a white precipitate of 2,4,6-tribromoaniline. wikipedia.orgyoutube.com The strong activating and ortho-, para-directing nature of the amino (-NH2) group facilitates the substitution at the 2, 4, and 6 positions. youtube.comscribd.com
Alternatively, the synthesis can begin with already brominated anilines. For example, the process can start from 4-bromoaniline (B143363) or 2,4-dibromoaniline, which are then subjected to further bromination to yield the fully substituted 2,4,6-tribromoaniline. chemicalbook.comrsc.org
Once 2,4,6-tribromoaniline is obtained, the subsequent step is the introduction of the ethyl group onto the nitrogen atom (N-ethylation). A variety of methods for the N-alkylation of anilines have been developed. These reactions are key steps in many synthetic sequences and are generally accomplished by treating the aniline with an alkylating agent in the presence of a base. researchgate.net For the synthesis of this compound, an ethyl halide (e.g., ethyl bromide or ethyl iodide) would be a suitable alkylating agent.
Modern catalytic systems have been developed to facilitate such transformations efficiently. For instance, transition-metal catalysts based on iridium, ruthenium, or nickel can catalyze the N-alkylation of anilines with alcohols, which serve as greener alkylating agents. nih.govorganic-chemistry.org Another effective method involves the use of cesium fluoride-celite as a solid base in acetonitrile with an alkyl halide, which provides a convenient and efficient route to N-alkylated products. researchgate.net
A plausible multistep synthesis for this compound is outlined below:
Bromination of Aniline: Aniline is treated with three equivalents of bromine in a suitable solvent to form 2,4,6-tribromoaniline. youtube.com
N-ethylation: The resulting 2,4,6-tribromoaniline is then reacted with an ethylating agent, such as ethyl iodide, in the presence of a base like potassium carbonate or cesium fluoride (B91410) to yield the final product, this compound. researchgate.net
This stepwise approach allows for purification of intermediates and offers precise control over the final molecular architecture.
Table 2: Illustrative Multistep Synthesis Pathway This table outlines a general, two-step synthetic approach to this compound from aniline.
| Step | Reaction | Starting Materials | Key Reagents | Product | Reference |
|---|---|---|---|---|---|
| 1 | Tribromination | Aniline | Bromine, Acetic Acid | 2,4,6-Tribromoaniline | youtube.comyoutube.com |
| 2 | N-Ethylation | 2,4,6-Tribromoaniline | Ethyl Halide, Base (e.g., CsF-Celite) | This compound | researchgate.net |
Advanced Spectroscopic Characterization and Structural Elucidation of 2,4,6 Tribromo N Ethylaniline
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁵N, it is possible to deduce the chemical environment, connectivity, and spatial relationships of atoms within the 2,4,6-Tribromo-N-ethylaniline molecule.
The ¹H and ¹³C NMR spectra provide the fundamental framework for the structural assignment of this compound. The symmetry of the molecule simplifies the aromatic region of the spectra significantly.
The ¹H NMR spectrum is expected to show four distinct signals. Due to the symmetrical substitution pattern on the benzene (B151609) ring, the two aromatic protons (H-3 and H-5) are chemically equivalent and should appear as a single sharp singlet. The ethyl group will present as a typical A3X2 system, with the methyl (CH₃) protons appearing as a triplet and the methylene (B1212753) (CH₂) protons as a quartet due to spin-spin coupling. The amine proton (N-H) typically appears as a broad singlet, the position of which can be concentration and solvent dependent.
The ¹³C NMR spectrum is anticipated to display six signals, corresponding to the six chemically non-equivalent carbon atoms. The ethyl group will show two signals in the aliphatic region. The tribrominated aromatic ring will exhibit four distinct signals: one for the carbon bearing the N-ethyl group (C-1), one for the two carbons bearing bromine atoms ortho to the amino group (C-2/C-6), one for the carbon with a bromine atom at the para position (C-4), and one for the two unsubstituted carbons (C-3/C-5). The chemical shifts are heavily influenced by the substituents; the bromine atoms cause a significant downfield shift for the carbons they are attached to, while the nitrogen atom also influences the shifts of the ring carbons.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted values are based on the analysis of structurally similar compounds.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Ar-H (H-3, H-5) | ~7.5 | Singlet (s) | N/A |
| N-H | Variable (broad) | Singlet (s) | N/A |
| N-CH₂ -CH₃ | ~3.2 | Quartet (q) | ~7.1 |
| N-CH₂-CH₃ | ~1.2 | Triplet (t) | ~7.1 |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted values are based on the analysis of structurally similar compounds.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C -1 (C-N) | ~145 |
| C -2, C -6 (C-Br) | ~115 |
| C -3, C -5 (C-H) | ~134 |
| C -4 (C-Br) | ~112 |
| N-C H₂-CH₃ | ~40 |
| N-CH₂-C H₃ | ~14 |
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a key cross-peak would be observed between the methylene (CH₂) quartet and the methyl (CH₃) triplet of the ethyl group, confirming their connectivity. A correlation between the N-H proton and the methylene protons might also be visible, depending on the rate of proton exchange.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). It allows for the definitive assignment of each carbon atom that bears protons. The aromatic proton singlet would correlate with the C-3/C-5 signal in the ¹³C spectrum, the methylene quartet with its corresponding carbon signal, and the methyl triplet with its carbon signal. emerypharma.com
From the methylene (CH₂) protons to the C-1 aromatic carbon.
From the aromatic protons (H-3/H-5) to the C-1, C-2/C-6, and C-4 carbons.
From the N-H proton to the methylene carbon and the C-1 aromatic carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, regardless of whether they are connected through bonds. A NOESY spectrum could show a correlation between the methylene (CH₂) protons of the ethyl group and the aromatic protons at the C-3/C-5 positions, confirming the spatial proximity of the ethyl substituent to the aromatic ring.
Table 3: Expected Key 2D NMR Correlations for this compound
| 2D Experiment | Correlating Nuclei | Expected Information |
|---|---|---|
| COSY | N-CH₂ - ↔ N-CH₂-CH₃ | Confirms connectivity within the ethyl group. |
| HSQC | Ar-H ↔ Ar-C -H | Assigns the C-3/C-5 carbon. |
| N-CH₂ - ↔ N-C H₂- | Assigns the methylene carbon. | |
| -CH₃ ↔ -C H₃ | Assigns the methyl carbon. | |
| HMBC | N-CH₂ - ↔ C -1 | Connects the ethyl group to the aromatic ring. |
| Ar-H ↔ C -1, C -2/6, C -4 | Confirms the position of the aromatic protons relative to substituted carbons. | |
| NOESY | N-CH₂ - ↔ Ar-H | Shows spatial proximity between the ethyl group and the aromatic ring. |
¹⁵N NMR spectroscopy, while less sensitive than ¹H or ¹³C NMR, provides direct insight into the electronic environment of the nitrogen atom. researchgate.net For this compound, the ¹⁵N chemical shift would be characteristic of a secondary aromatic amine. The presence of three strongly electron-withdrawing bromine atoms on the aromatic ring is expected to deshield the nitrogen atom. This deshielding effect would cause the ¹⁵N resonance to shift downfield compared to that of unsubstituted N-ethylaniline. Furthermore, heteronuclear coupling between the ¹⁵N nucleus and the directly attached proton (¹JNH) as well as the methylene protons (²JNCH) could potentially be resolved, providing further structural confirmation.
Vibrational Spectroscopy (Infrared and Raman)
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a characteristic "fingerprint" and allow for the identification of specific functional groups and structural features. youtube.com
The IR and Raman spectra of this compound are dominated by vibrations associated with its key functional groups: the secondary amine (N-H), the ethyl group (C-H), and the carbon-nitrogen (C-N) bond.
N-H Vibrations: A characteristic N-H stretching vibration (νN-H) is expected to appear as a single, relatively sharp band in the 3450-3350 cm⁻¹ region in the IR spectrum. The corresponding N-H bending vibration (δN-H) is typically found in the 1650-1550 cm⁻¹ range.
C-H Vibrations: The ethyl group gives rise to several C-H stretching bands. Asymmetric and symmetric stretches of the CH₃ and CH₂ groups are expected in the 3000-2850 cm⁻¹ region. C-H bending (scissoring, wagging, twisting) vibrations for these groups appear in the 1475-1365 cm⁻¹ range.
C-N Vibrations: The aromatic C-N stretching vibration is typically observed in the 1350-1250 cm⁻¹ region. This band can be useful in confirming the connection between the nitrogen and the aromatic ring.
Table 4: Expected Characteristic Functional Group Vibrations for this compound Frequencies are based on data from related aniline (B41778) derivatives. asianpubs.orgmaterialsciencejournal.org
| Vibrational Mode | Description | Expected Frequency (cm⁻¹) |
|---|---|---|
| ν(N-H) | N-H Stretching | 3450 - 3350 |
| νas(C-H) | Asymmetric CH₂/CH₃ Stretching | 3000 - 2950 |
| νs(C-H) | Symmetric CH₂/CH₃ Stretching | 2950 - 2850 |
| δ(N-H) | N-H Bending | 1650 - 1550 |
| δ(C-H) | CH₂/CH₃ Bending/Scissoring | 1475 - 1365 |
| ν(C-N) | Aromatic C-N Stretching | 1350 - 1250 |
The vibrations of the substituted benzene ring and the carbon-bromine bonds provide further structural detail.
Aromatic Ring Modes: Aromatic C-H stretching vibrations typically occur just above 3000 cm⁻¹ (approx. 3100-3050 cm⁻¹). The C=C stretching vibrations within the aromatic ring give rise to a series of bands, often of variable intensity, in the 1620-1450 cm⁻¹ region. The specific pattern of C-H out-of-plane (γC-H) bending vibrations in the 900-675 cm⁻¹ region can be indicative of the 1,2,3,5-tetrasubstitution pattern.
Carbon-Bromine Stretching: The C-Br stretching modes (νC-Br) are found at lower frequencies due to the heavy mass of the bromine atom. These vibrations are expected to appear in the far-infrared region, typically between 650 and 500 cm⁻¹. The presence of multiple strong bands in this region would be a clear indicator of the polybrominated nature of the molecule. A comparative study on 2,4,6-tribromoaniline (B120722) has provided detailed assignments for these modes. researchgate.netkfupm.edu.sa
Table 5: Expected Aromatic Ring and C-Br Vibrations for this compound Frequencies are based on data from related trihaloaniline compounds. researchgate.netkfupm.edu.sa
| Vibrational Mode | Description | Expected Frequency (cm⁻¹) |
|---|---|---|
| ν(C-H) | Aromatic C-H Stretching | 3100 - 3050 |
| ν(C=C) | Aromatic Ring Stretching | 1620 - 1450 |
| γ(C-H) | Aromatic C-H Out-of-Plane Bending | 900 - 800 |
| ν(C-Br) | C-Br Stretching | 650 - 500 |
Mass Spectrometry (MS)
Mass spectrometry is an essential analytical technique for determining the molecular weight and structural features of a compound. Through ionization and subsequent analysis of fragment ions, it provides a molecular fingerprint that is invaluable for chemical identification and elucidation.
High-Resolution Mass Spectrometry (HRMS) distinguishes between ions with very similar nominal masses, providing highly accurate mass measurements that can be used to determine the elemental composition of a molecule with a high degree of confidence. For this compound, the theoretical monoisotopic mass is calculated based on its molecular formula, C8H8Br3N. nih.gov The prominent isotopic pattern resulting from the three bromine atoms (79Br and 81Br occur in an approximate 1:1 ratio) is a key diagnostic feature.
An HRMS analysis would yield a measured mass-to-charge ratio (m/z) that is compared against the theoretical value. The difference, typically expressed in parts per million (ppm), confirms the molecular formula.
Table 1: Illustrative HRMS Data for the Molecular Ion [M+H]+ of this compound
| Molecular Formula | Theoretical m/z | Measured m/z | Mass Error (ppm) |
|---|
Note: The "Measured m/z" and "Mass Error" are representative values used to illustrate a typical HRMS result.
Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a specific precursor ion (such as the molecular ion) to generate product ions. The resulting fragmentation pattern provides detailed structural information. For N-alkylanilines, a characteristic fragmentation pathway is alpha-cleavage, which involves the breaking of the carbon-carbon bond adjacent to the nitrogen atom. libretexts.org
In the case of this compound, upon electron ionization, a molecular ion (M•+) is formed. The most probable primary fragmentation event is the loss of a methyl radical (•CH3) from the N-ethyl group. This alpha-cleavage is driven by the formation of a stable, resonance-stabilized cation. libretexts.org This fragmentation results in a prominent fragment ion at m/z [M-15]+.
Table 2: Key Fragmentation Data for this compound
| Precursor Ion (m/z) | Proposed Neutral Loss | Fragment Ion (m/z) | Proposed Fragment Structure |
|---|
Note: The m/z values are based on the monoisotopic mass.
X-ray Crystallography and Solid-State Structure Analysis
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and the spatial organization of molecules, including intermolecular interactions that govern the crystal packing. While specific crystallographic data for this compound is not widely published, analysis can be informed by structurally similar brominated aniline derivatives. africaresearchconnects.comnih.gov
Table 3: Example Unit Cell Parameters for a Related Brominated Aniline Derivative
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 19.2197 |
| b (Å) | 4.8579 |
| c (Å) | 11.4679 |
| β (°) | 106.880 |
| Volume (ų) | 1024.60 |
| Z (Formula units/cell) | 4 |
Source: Data for (E)-4-bromo-N-(pyridin-2-ylmethylene)aniline. africaresearchconnects.com
The solid-state structure of this compound would be stabilized by a network of non-covalent interactions.
Hydrogen Bonding: The secondary amine group (N-H) can act as a hydrogen bond donor. The bromine atoms, with their lone pairs of electrons, could potentially act as weak hydrogen bond acceptors, leading to N-H···Br interactions.
Halogen Bonding: Halogen bonding is a significant directional interaction where a halogen atom acts as an electrophilic region (the σ-hole) and interacts with a nucleophile. In this structure, Br···Br contacts between adjacent molecules are highly probable. In the crystal structure of a similar compound, 4-Bromo-N-(4-bromophenyl)aniline, a short intermolecular Br···Br contact of 3.568 Å was observed, which is shorter than the sum of the van der Waals radii (3.70 Å), indicating a significant halogen bonding interaction. nih.govresearchgate.net
The conformation of the molecule is defined by the relative orientation of its constituent parts. The tribrominated aniline ring is expected to be largely planar. However, significant steric hindrance between the N-ethyl group and the two bulky bromine atoms at the ortho positions (positions 2 and 6) would likely prevent the ethyl group from being coplanar with the aromatic ring.
This deviation from planarity is described by the C-C-N-C torsion angle. Quantum chemistry modeling and analysis of related structures in the Cambridge Structural Database show that intermolecular forces in the crystal lattice can significantly influence such twist angles. mdpi.com A detailed crystallographic analysis would precisely determine this torsion angle, providing insight into the preferred low-energy conformation adopted by the molecule in the solid state as a result of the balance between intramolecular steric repulsion and stabilizing intermolecular packing forces.
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| (E)-4-bromo-N-(pyridin-2-ylmethylene)aniline |
Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts
A comprehensive Hirshfeld surface analysis of this compound, a critical step for the detailed quantification of its intermolecular contacts, is currently precluded by the absence of a publicly available, solved crystal structure for this specific compound. The determination of a molecule's crystal structure through techniques such as single-crystal X-ray diffraction is an essential prerequisite for generating and analyzing its Hirshfeld surface. As of the latest available data, the crystallographic information for this compound has not been deposited in scientific databases.
Therefore, the following discussion provides a methodological overview of Hirshfeld surface analysis and illustrates the types of quantitative data that could be derived, should the crystal structure of this compound become available. This conceptual framework is based on established principles of crystallographic analysis.
Conceptual Framework for Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful computational method used to visualize and quantify the various intermolecular interactions within a crystal lattice. The Hirshfeld surface itself is defined as the region in space where the electron density of a sum of spherical atoms for the molecule of interest (the pro-molecule) is greater than or equal to the electron density of all other molecules in the crystal (the pro-crystal). This unique partitioning of space allows for a detailed examination of how neighboring molecules interact.
Key insights derived from this analysis include:
Visualization of Intermolecular Contacts: The Hirshfeld surface can be mapped with various properties, such as dnorm (normalized contact distance), which uses a red-white-blue color scale to highlight intermolecular contacts that are shorter than, equal to, or longer than the van der Waals radii, respectively. Red spots on the dnorm surface indicate close contacts, which are often indicative of hydrogen bonds or other significant interactions.
2D Fingerprint Plots: These plots provide a quantitative summary of the intermolecular contacts by plotting the distance to the nearest nucleus external to the surface (de) against the distance to the nearest nucleus internal to the surface (di). The distribution and shape of the points on this plot are characteristic of specific types of interactions (e.g., hydrogen bonds, halogen bonding, van der Waals forces).
Anticipated Intermolecular Contacts for this compound
Based on the molecular structure of this compound, a hypothetical Hirshfeld surface analysis would be expected to reveal several key types of intermolecular contacts. The presence of bromine, nitrogen, and hydrogen atoms, along with the aromatic ring, suggests a rich variety of potential interactions that would stabilize the crystal lattice.
A prospective data table quantifying these interactions would likely resemble the following conceptual illustration:
| Interacting Atom Pair | Contribution to Hirshfeld Surface (%) |
| Br···H | Data not available |
| Br···Br | Data not available |
| H···H | Data not available |
| C···H | Data not available |
| N···H | Data not available |
| C···C | Data not available |
| Other | Data not available |
Detailed Research Findings (Hypothetical)
If experimental data were available, the research findings would be detailed as follows:
Halogen Bonding: The presence of Br···Br or Br···N contacts would be of particular interest. If the distances for these contacts are shorter than the sum of their van der Waals radii (indicated by red regions on the dnorm map and distinct features in the 2D fingerprint plot), it would provide strong evidence for the presence of halogen bonding, a significant directional interaction that influences crystal packing.
Hydrogen Bonding: The N-H group of the ethylamine (B1201723) moiety could potentially act as a hydrogen bond donor to a bromine atom or the nitrogen atom of a neighboring molecule. The presence of a distinct, sharp spike in the 2D fingerprint plot would be characteristic of such N-H···Br or N-H···N hydrogen bonds.
π-Interactions: The aromatic rings could engage in C-H···π or π-π stacking interactions. These would be identified by specific patterns in the regions of the 2D fingerprint plot corresponding to C···H and C···C contacts.
Computational Chemistry and Theoretical Investigations of 2,4,6 Tribromo N Ethylaniline
Density Functional Theory (DFT) Studies of Electronic Structure and Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. nih.govirjweb.com For 2,4,6-Tribromo-N-ethylaniline, DFT studies would provide fundamental insights into its molecular geometry, reactivity, and electronic characteristics.
Geometry Optimization and Identification of Stable Conformations
A critical first step in computational analysis is geometry optimization, which involves finding the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy state on the potential energy surface. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles. Due to the presence of the flexible N-ethyl group, multiple stable conformations (rotational isomers) might exist. Computational studies would identify these conformers and their relative energies to determine the most prevalent structure under standard conditions.
Table 1: Optimized Geometrical Parameters of this compound (Hypothetical Data)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
|---|---|---|---|
| C-N | --- | ||
| C-Br | --- | ||
| N-C(ethyl) | --- | ||
| C-C(ethyl) | --- | ||
| C-N-C | --- | ||
| Br-C-C | --- | ||
| C-C-N-C | --- |
Note: This table is for illustrative purposes only. No published data is available.
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gap Determination
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. irjweb.comresearchgate.netschrodinger.com A smaller energy gap suggests higher reactivity.
Table 2: Calculated HOMO-LUMO Energies and Related Parameters for this compound (Hypothetical Data)
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | --- |
| LUMO Energy | --- |
| HOMO-LUMO Energy Gap (ΔE) | --- |
| Ionization Potential | --- |
| Electron Affinity | --- |
| Electronegativity | --- |
| Chemical Hardness | --- |
Note: This table is for illustrative purposes only. No published data is available.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. uni-muenchen.de It is a valuable tool for predicting how a molecule will interact with other charged species. The MEP map is colored to indicate regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). For this compound, the MEP map would likely show negative potential around the nitrogen atom and the bromine atoms due to their high electronegativity, and positive potential around the hydrogen atoms of the ethyl group and the aromatic ring.
Quantum Chemical Calculations of Spectroscopic Parameters
Quantum chemical calculations can predict various spectroscopic properties of a molecule, which can then be compared with experimental data for validation and interpretation.
Prediction of NMR Chemical Shifts and Vibrational Frequencies for Comparative Analysis
Table 3: Predicted 1H and 13C NMR Chemical Shifts (ppm) for this compound (Hypothetical Data)
| Atom | Predicted 1H Shift | Predicted 13C Shift |
|---|---|---|
| Aromatic-H | --- | |
| N-CH2- | --- | |
| -CH3 | --- | |
| Aromatic-C | --- | |
| Aromatic-C-Br | --- | |
| Aromatic-C-N | --- | |
| N-C H2- | --- | |
| -C H3 | --- |
Note: This table is for illustrative purposes only. No published data is available.
Table 4: Selected Predicted Vibrational Frequencies (cm-1) for this compound (Hypothetical Data)
| Vibrational Mode | Predicted Frequency |
|---|---|
| N-H Stretch (if applicable) | --- |
| C-H Aromatic Stretch | --- |
| C-H Aliphatic Stretch | --- |
| C=C Aromatic Stretch | --- |
| C-N Stretch | --- |
| C-Br Stretch | --- |
Note: This table is for illustrative purposes only. No published data is available.
Electronic Absorption and Emission Properties (UV-Vis, Fluorescence) Modeling
Time-Dependent Density Functional Theory (TD-DFT) is commonly used to model the electronic absorption (UV-Vis) and emission (fluorescence) spectra of molecules. These calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. This information is crucial for understanding the photophysical properties of the compound.
Table 5: Predicted Electronic Absorption Properties of this compound (Hypothetical Data)
| Transition | Wavelength (λmax, nm) | Oscillator Strength (f) |
|---|---|---|
| S0 → S1 | --- | --- |
| S0 → S2 | --- | --- |
Note: This table is for illustrative purposes only. No published data is available.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for a detailed examination of pathways that might be difficult to observe experimentally. For this compound, this involves exploring how the electronically rich and sterically hindered aromatic ring, influenced by the activating N-ethylamino group and the deactivating bromo substituents, participates in chemical transformations.
Electrophilic Aromatic Substitution (EAS): The aniline (B41778) moiety is strongly activating, directing incoming electrophiles to the ortho and para positions. googleapis.com However, in this compound, these positions are already occupied by bromine atoms. Therefore, further electrophilic substitution on the ring is sterically hindered and electronically disfavored. Computational studies, typically employing Density Functional Theory (DFT), can model the approach of an electrophile (e.g., NO₂⁺) to the aromatic ring. researchgate.net These calculations would likely predict a high activation energy barrier for substitution at the remaining meta positions (3 and 5), confirming the compound's resistance to further EAS reactions under normal conditions. The electron-donating resonance effect of the amino group is powerful, but the inductive effect of the three bromine atoms and the steric bulk would significantly deactivate the ring compared to aniline itself. chemistrysteps.com
Nucleophilic Reactions: While the electron-rich ring is not susceptible to nucleophilic attack, the compound can act as a nucleophile. The primary nucleophilic center is the nitrogen atom of the N-ethylamino group. Computational models can investigate the kinetics and thermodynamics of its reactions with various electrophiles. researchgate.netrsc.org For instance, the reaction with an alkyl halide would involve the nitrogen lone pair attacking the electrophilic carbon.
Another potential reaction pathway is nucleophilic aromatic substitution (SNAᵣ), where a potent nucleophile displaces one of the bromine atoms. This is generally unfavorable on electron-rich rings unless a very strong electron-withdrawing group is present or the reaction proceeds via a benzyne mechanism, which requires extreme conditions. DFT calculations can be used to compare the energy barriers for these different nucleophilic pathways, providing a quantitative basis for predicting the most likely reaction under specific conditions.
Illustrative Data Table for Nucleophilic Reaction Pathway Analysis:
| Reaction Pathway | Reactants | Computational Method | Calculated Property | Hypothetical Value |
|---|---|---|---|---|
| N-Alkylation | This compound + CH₃I | DFT (B3LYP/6-31G) | Activation Energy (kcal/mol) | 18.5 |
| SNAᵣ (Br displacement) | This compound + NaNH₂ | DFT (B3LYP/6-31G) | Activation Energy (kcal/mol) | > 40 |
| Electrophilic Attack | This compound + NO₂⁺ | DFT (B3LYP/6-31G*) | Activation Energy (kcal/mol) | > 35 |
A cornerstone of computational reaction mechanism studies is the identification and characterization of transition states (TS). A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. libretexts.org For reactions involving this compound, computational chemists would use algorithms to locate the TS geometry for a proposed pathway, such as N-alkylation or a potential substitution reaction.
Once the TS structure is found, its vibrational frequencies are calculated. A genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate (e.g., the forming and breaking of bonds). researchgate.net The energy difference between the reactants and the transition state defines the activation energy barrier (Eₐ). A higher Eₐ corresponds to a slower reaction rate, as predicted by transition state theory. researchgate.net
For example, in a hypothetical study of the reaction with chloramine-T, computational analysis could differentiate between a direct halogen transfer and a mechanism involving an N-chloro intermediate. By calculating the activation barriers for both pathways, the kinetically favored mechanism can be determined.
Illustrative Data Table for Transition State Properties:
| Reaction | Property | Calculated Value |
|---|---|---|
| N-Protonation | Transition State Geometry | [Structure Data] |
| Imaginary Frequency (cm⁻¹) | -250.i | |
| Activation Energy (Eₐ) (kcal/mol) | 2.1 | |
| C-Nitration (meta-position) | Transition State Geometry | [Structure Data] |
| Imaginary Frequency (cm⁻¹) | -450.i | |
| Activation Energy (Eₐ) (kcal/mol) | 36.8 |
Molecular Dynamics Simulations for Solution-Phase Behavior and Solvent Effects
While quantum mechanical calculations are excellent for detailing reaction mechanisms, they are often too computationally expensive for simulating the dynamic behavior of a molecule in a solvent over time. For this, Molecular Dynamics (MD) simulations are employed. arxiv.org MD simulations use classical mechanics (force fields) to model the movements of atoms in a system, providing a "movie" of molecular motion. nih.gov
For this compound, an MD simulation would typically place one or more molecules of the compound in a "box" filled with a chosen solvent, such as water, ethanol (B145695), or acetonitrile (B52724). The simulation then calculates the forces between all atoms and solves Newton's equations of motion to track their positions and velocities over time, often for nanoseconds or microseconds. arxiv.org
These simulations can reveal crucial information about:
Solvation Shell Structure: How solvent molecules arrange themselves around the solute. Water molecules, for example, would likely form hydrogen bonds with the nitrogen atom, while also arranging to accommodate the bulky, hydrophobic tribromophenyl group.
Conformational Dynamics: The ethyl group attached to the nitrogen is flexible. MD simulations can track the rotation around the C-N bonds to determine the preferred conformations (rotamers) and the energy barriers between them in solution.
Solvent Effects on Reactivity: By running simulations in different solvents, one can observe how the solvent stabilizes or destabilizes the ground state and potential transition states of a reaction. A polar solvent might stabilize a charged intermediate, thereby lowering the activation energy of a reaction. This is often studied using hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods, where the reacting species are treated with high-level quantum mechanics and the surrounding solvent with a faster force field.
Illustrative Data Table for MD Simulation Parameters and Findings:
| Parameter | Value / Description |
|---|---|
| System | 1 molecule of this compound |
| Solvent | 2000 molecules of Acetonitrile (CH₃CN) |
| Force Field | OPLS-AA (Optimized Potentials for Liquid Simulations) |
| Simulation Time | 100 ns |
| Temperature | 298 K |
| Key Finding | Analysis of the radial distribution function g(r) shows a primary solvation shell of acetonitrile nitrogen atoms around the N-H proton. |
Chemical Reactivity and Advanced Organic Transformations of 2,4,6 Tribromo N Ethylaniline
Reactions Involving the N-Ethylamino Functionality
The nitrogen atom of the N-ethylamino group in 2,4,6-Tribromo-N-ethylaniline provides a reactive site for a variety of functionalization strategies. These transformations allow for the introduction of diverse chemical moieties, significantly expanding the molecular diversity accessible from this starting material.
N-Functionalization Strategies: Acylation, Sulfonylation, and Alkylation beyond Mono-alkylation
The secondary amine functionality of this compound is amenable to a range of N-functionalization reactions, including acylation, sulfonylation, and further alkylation. These reactions provide pathways to introduce a variety of functional groups, thereby modifying the electronic and steric properties of the molecule.
Acylation: The reaction of anilines with acylating agents such as acyl chlorides or anhydrides is a well-established method for the synthesis of N-aryl amides. For instance, the acylation of 2-bromo-4,6-diiodoaniline (B14056915) with acetyl chloride proceeds efficiently in dimethylformamide. organic-chemistry.org Similarly, heating 2,4-dibromo-6-methylaniline with propionic anhydride (B1165640) results in the corresponding N-acylated product. organic-chemistry.org These reactions can be accelerated by the addition of a small amount of concentrated sulfuric acid. google.com
Sulfonylation: The reaction of anilines with sulfonyl chlorides provides the corresponding sulfonamides. For example, the reaction of a diazonium salt with sulfur dioxide and copper chloride in acetic acid, followed by reaction with N-methylaniline, yields the corresponding sulfamoyl derivative. sapub.org
Alkylation: While the direct further alkylation of this compound is not extensively detailed, general methods for the N-alkylation of anilines are well-documented. One common approach involves the use of alkyl halides in the presence of a base. thieme-connect.de For example, the methylation of 3-bromo-4-methylaniline (B27599) can be achieved using methyl iodide and sodium hydride in tetrahydrofuran (B95107). Another method involves the reaction of anilines with alcohols at high temperatures and pressures in an acidic environment, although this can lead to a mixture of mono- and di-alkylated products. google.com A one-pot synthesis of N-ethylaniline from nitrobenzene (B124822) and ethanol (B145695) has also been reported, proceeding through the N-alkylation of aniline (B41778) with ethanol. sciengine.com It is worth noting that the reactivity in N-alkylation can differ between alkylating agents, for instance, methyl and ethyl groups can exhibit different alkylation abilities. google.com
| Reaction Type | Reagents and Conditions | Product Type |
| Acylation | Acyl chloride or anhydride, often with a catalyst like H₂SO₄ | N-Aryl amide |
| Sulfonylation | Sulfonyl chloride, often in the presence of a base | N-Aryl sulfonamide |
| Alkylation | Alkyl halide and a base; or alcohol at high temperature and pressure | N,N-Dialkylaniline |
Oxidative Transformations: Mechanistic Studies of Electrochemical and Chemical Oxidation Pathways
The oxidation of N-alkylanilines, including derivatives like this compound, can proceed through various pathways, leading to a range of products depending on the oxidant and reaction conditions.
Electrochemical Oxidation: The electrochemical oxidation of halogenated anilines has been a subject of detailed study. For 2,4,6-tribromoaniline (B120722), electrochemical oxidation in acetonitrile (B52724) solution primarily follows the Bacon–Adams mechanism, leading to dimerization. researchgate.netresearchgate.net In this process, halogenation of the starting aniline does not occur because the bromide ion released can only be oxidized to elemental bromine. researchgate.netresearchgate.net Studies on 2,4,6-tribromoaniline in aqueous sulfuric acid solutions at a platinum electrode have also been conducted using rotating disc electrode and cyclic voltammetry. sigmaaldrich.com The anodic oxidation of N-alkylanilines in both aqueous and nonaqueous media can produce substituted benzidines and diphenylamines through tail-to-tail and head-to-tail couplings, respectively. acs.org The product distribution is influenced by factors such as the bulk of the alkyl group, concentration, current density, and solution basicity. acs.org In aqueous solutions, the diphenylamine (B1679370) diimine forms can be hydrolyzed to p-benzoquinone. acs.org The oxidation potentials of alkylanilines are influenced by the position and electron-donating abilities of the alkyl substituents. nih.gov
Chemical Oxidation: Chemical oxidation of N-alkylanilines has also been investigated using various reagents. Benzoyl peroxide has been used as an oxidant for N-alkylanilines and related compounds. rsc.orgrsc.org Another approach involves the use of a TEMPO oxoammonium salt, which mediates a dehydrogenative Povarov/oxidation tandem reaction of N-alkyl anilines with olefins to synthesize quinolines. organic-chemistry.org In this reaction, the TEMPO salt is crucial for both iminium ion formation and the final aromatization step. organic-chemistry.org
| Oxidation Method | Key Observations | Potential Products |
| Electrochemical | Follows Bacon-Adams mechanism; no further halogenation of the starting aniline. researchgate.netresearchgate.net | Dimerized products, benzidines, diphenylamines, p-benzoquinone. acs.org |
| Chemical (Benzoyl Peroxide) | Oxidation of the N-alkylamino group. rsc.orgrsc.org | Oxidized aniline derivatives. |
| Chemical (TEMPO) | Dehydrogenative Povarov/oxidation tandem reaction. organic-chemistry.org | Quinolines. organic-chemistry.org |
Quaternization Reactions and Synthesis of Ammonium (B1175870) Salts
The nitrogen atom in this compound can be further alkylated to form quaternary ammonium salts. This transformation introduces a permanent positive charge and can significantly alter the compound's physical and chemical properties.
The quaternization of N-alkylanilines is a well-established reaction. For instance, 3-bromo-N,N-dimethylaniline can be converted to the corresponding 3-bromo-N,N,N-trimethylanilinium iodide in high yield by reaction with methyl iodide in acetonitrile. This process can be carried out at room temperature or with mild heating. Similarly, N-ethylaniline can be quaternized with phosphoric acid to synthesize N-ethylanilinium phosphate (B84403). vulcanchem.com The reaction of diazoaminobenzene (B94817) derivatives with Lewis acids is also proposed to proceed through a quaternization step. chempap.org
The resulting quaternary ammonium salts can serve as intermediates for further transformations. For example, they can be dealkylated to regenerate a tertiary or secondary amine. thieme-connect.de
| Starting Material | Quaternizing Agent | Product |
| 3-bromo-N,N-dimethylaniline | Methyl iodide | 3-bromo-N,N,N-trimethylanilinium iodide |
| N-ethylaniline | Phosphoric acid | N-ethylanilinium phosphate vulcanchem.com |
| Diazoaminobenzene | Lewis acids | Quaternary diazoaminobenzene intermediate chempap.org |
Aromatic Ring Functionalization and Derivatization
The three bromine atoms on the phenyl ring of this compound are key reactive handles for a multitude of C-C and C-N bond-forming reactions. These transformations, particularly metal-catalyzed cross-coupling reactions, allow for the introduction of a wide range of substituents, leading to the synthesis of highly functionalized and structurally diverse aromatic compounds.
Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) at Bromine Positions
The bromine atoms on the aromatic ring of this compound serve as excellent leaving groups in a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-nitrogen bonds.
Suzuki Coupling: The Suzuki reaction, which couples an organoboron compound with an organohalide, is a versatile method for forming C-C bonds. masterorganicchemistry.comrose-hulman.edu A facile and efficient protocol for the synthesis of mono-, bis-, and tris-aryl-substituted aniline derivatives has been described via the Pd(OAc)₂-catalyzed Suzuki reaction of mono-, di-, and tribromoanilines with aryl boronic acids in aqueous DMF. researchgate.net This method has been successfully applied to 2,4,6-tribromoaniline, demonstrating that multiple aryl groups can be introduced onto the aniline ring. researchgate.net The reaction conditions are generally mild, and a variety of functional groups are tolerated. The choice of base can be crucial, with stronger bases sometimes accelerating the reaction, especially for sterically hindered substrates.
Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. organic-chemistry.orgfu-berlin.de This reaction is known for its excellent trans selectivity. organic-chemistry.org While specific examples with this compound are not detailed, the general applicability of the Heck reaction to aryl bromides suggests its potential for functionalizing this substrate. organic-chemistry.orguniurb.it The reaction is typically carried out at elevated temperatures in solvents like DMF or NMP, using a palladium catalyst and a base. fu-berlin.de
Sonogashira Coupling: The Sonogashira reaction is a palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. organic-chemistry.orgwikipedia.org This reaction provides a direct route to arylalkynes. rsc.org The reaction is typically performed under mild conditions with an amine base. organic-chemistry.org While specific examples with this compound are not provided, the Sonogashira coupling is widely used for the alkynylation of aryl halides. researchgate.net
Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of C-N bonds between an aryl halide and an amine. wiley.com This reaction is a powerful tool for the synthesis of a wide range of N-aryl aniline derivatives. acs.orguevora.pt For example, a nickel-catalyzed Buchwald-Hartwig type amination has been developed for the reaction of aryl iodides with anilines. acs.org A one-pot procedure involving a titanium-catalyzed hydroaminoalkylation followed by an intramolecular Buchwald-Hartwig amination has been used to synthesize 1,5-benzodiazepines from N-allyl-2-bromoanilines. nih.gov
| Cross-Coupling Reaction | Coupling Partner | Key Features |
| Suzuki | Aryl boronic acid | Forms C(sp²)-C(sp²) bonds; tolerant of various functional groups. researchgate.net |
| Heck | Alkene | Forms C(sp²)-C(sp²) bonds; typically proceeds with high trans selectivity. organic-chemistry.org |
| Sonogashira | Terminal alkyne | Forms C(sp²)-C(sp) bonds; provides direct access to arylalkynes. organic-chemistry.orgwikipedia.org |
| Buchwald-Hartwig | Amine | Forms C(sp²)-N bonds; powerful method for synthesizing N-aryl amines. wiley.comacs.org |
Regioselective Substitution Reactions on the Polybrominated Phenyl Ring
The substitution pattern on the polybrominated phenyl ring of this compound can direct the regioselectivity of further substitution reactions. The electronic properties of the N-ethylamino group and the bromine atoms influence the reactivity of the remaining positions on the ring.
The -NHCH₂CH₃ group is an activating, ortho-, para-directing group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring through resonance. vedantu.com However, in this compound, the ortho and para positions are already substituted with bromine atoms. This leaves the meta positions (3 and 5) as potential sites for electrophilic aromatic substitution, although the ring is generally deactivated towards electrophilic attack due to the electron-withdrawing inductive effect of the three bromine atoms.
Nucleophilic aromatic substitution (SNAr) is another possible reaction pathway, particularly if a strong electron-withdrawing group is present on the ring. The regioselectivity of SNAr reactions is influenced by the electronic properties of both the ring and the incoming nucleophile. numberanalytics.comnih.gov
Regioselective halogen-metal exchange reactions can also be employed to functionalize specific positions on a polyhalogenated aromatic ring. For example, the reaction of 2,5-dibromo-1-nitrobenzene with phenyllithium (B1222949) at low temperature leads to highly regioselective bromine-lithium exchange at the 2-position. researchgate.net The resulting organolithium species can then be trapped with an electrophile. The ability to achieve regioselective bromination of salicylaldehyde (B1680747) precursors allows for the synthesis of bromo-substituted coumarins with defined substitution patterns. unica.it The regioselectivity is influenced by the substituents already present on the substrate. unica.it
Halogen-Dance Reactions and Bromine Migration Studies
The halogen dance is a base-catalyzed intramolecular rearrangement where a halogen atom migrates to a different position on an aromatic or heteroaromatic ring. clockss.orgias.ac.inwhiterose.ac.uk This reaction typically proceeds via deprotonation by a strong base to form an aryl anion, followed by halogen migration. While specific studies on this compound are not prominent in the literature, its structure suggests it could be a candidate for such transformations.
Theoretical Reactivity: The N-ethylamino group is an activating, ortho-, para-directing group. However, since the ortho and para positions are already substituted with bromine, any deprotonation by a strong base, such as lithium diisopropylamide (LDA) or n-butyllithium, would likely occur at the meta-positions (C3 or C5). The resulting aryl anion could then, in principle, initiate a "halogen dance," causing one of the adjacent bromine atoms (at C2, C4, or C6) to migrate to the newly formed carbanionic center. This would result in a rearranged tribromo-N-ethylaniline isomer.
The feasibility and outcome of a halogen dance reaction are influenced by several factors, including the base used, temperature, and the electronic nature of the substrate. clockss.org For instance, studies on bromothiophenes have shown that the stability of the intermediate aryl anion and the electrophilicity of the bromine atoms are crucial for the reaction to proceed. ias.ac.in In the case of this compound, the electron-donating N-ethylamino group would influence the acidity of the ring protons and the stability of the potential anionic intermediates.
Illustrative Data from Related Systems: To understand the conditions under which such reactions occur, data from halogen dance reactions on other aromatic systems can be considered.
| Substrate | Base/Reagents | Conditions | Product(s) | Reference |
| 2-Bromothiophene | LDA, then electrophile (E+) | -78 °C to RT | 3-Bromo-2-E-thiophene | whiterose.ac.uk |
| 3-Bromo-4-ethoxypyridine | KNH₂/NH₃ | Not specified | Mixture of aminopyridines (via migration) | clockss.org |
| Dibromothiophenes | LDA or n-BuLi | Various | Isomerized and disproportionated products | ias.ac.in |
| 3-Bromopyridines | KOH/18-crown-6 | N,N-dimethylacetamide | Isomerization to 4-bromopyridines | nih.gov |
This table showcases conditions for halogen dance reactions on various aromatic compounds to illustrate the general principles, as direct data for this compound is not available.
Cyclization and Rearrangement Reactions Utilizing this compound as a Synthon
The trifunctional nature of this compound, possessing a nucleophilic secondary amine and multiple electrophilic carbon-bromine centers, makes it a potentially valuable building block (synthon) for constructing more complex molecules, particularly heterocyclic systems.
Synthesis of Polycyclic Nitrogen Heterocycles and Complex Architectures
The synthesis of polycyclic nitrogen heterocycles is a cornerstone of medicinal and materials chemistry. mdpi.com While direct examples employing this compound are scarce, several established synthetic strategies could theoretically be applied to this substrate.
Hypothetical Cyclization Pathways:
Intramolecular C-N Coupling: Treatment with a strong base could promote an intramolecular cyclization via elimination of HBr. For example, deprotonation of the N-H bond followed by nucleophilic attack on an adjacent ortho-bromine could theoretically lead to a highly strained bicyclic system, although this is less likely than other pathways. A more plausible route could involve a reaction with a bifunctional reagent that first reacts with the amine and then undergoes an intramolecular reaction with a bromine substituent.
Palladium-Catalyzed Reactions: The bromine atoms are excellent handles for palladium-catalyzed cross-coupling reactions. Sequential, ligand-controlled coupling reactions could be used to build complex architectures. mdpi.com For instance, a Sonogashira coupling could introduce an alkyne at one of the bromine positions, which could then undergo an intramolecular cyclization involving the N-ethylamino group to form a fused indole (B1671886) or quinoline-type ring system. The synthesis of indoles from o-bromoanilines via a Heck reaction followed by an intramolecular Buchwald-Hartwig amination is a well-known cascade process that could be adapted. mdpi.com
Radical Cyclization: Radical-initiated reactions could also be envisioned. For instance, N-allyl derivatives of haloamines are known to undergo radical cyclization to form substituted pyrrolidines. organic-chemistry.org If the N-ethyl group were replaced with an N-allyl group, such a pathway could be accessible, using the bromine atoms to initiate or terminate radical chain processes.
The table below summarizes general cyclization strategies that could be conceptually applied to derivatives of this compound.
| Reaction Type | Precursors | Catalyst/Reagents | Product Type | Reference |
| Aza-Heck Cyclization | Alkene-tethered oxime esters | Nickel/Ligand | Chiral Pyrrolines | mdpi.com |
| Cacchi Reaction | N-sulfonyl-2-alkynylanilides | Pd(OAc)₂/Ligand | 2,3-Disubstituted Indoles | nih.gov |
| Microwave-Assisted Cyclocondensation | Primary amines and dihalides | Alkaline aqueous medium | N-heterocycles (isoindoles, etc.) | mdpi.com |
| Radical Cyclization | N-allyl-α-haloamides | Photochemical (PTH) | γ-Lactams | organic-chemistry.org |
This table presents examples of modern cyclization reactions for synthesizing nitrogen heterocycles, illustrating potential, though not yet reported, pathways for this compound.
Pyrolysis Studies and Characterization of Thermal Degradation Products (e.g., Polybromophenazines)
The thermal decomposition of halogenated aromatic compounds is of interest for understanding their environmental fate and for the synthesis of novel materials. Pyrolysis studies on the parent compound, 2,4,6-tribromoaniline, have shown that it yields polybromophenazines when heated in a closed tube. This reaction proceeds through the intermolecular condensation of two aniline molecules.
The proposed mechanism involves the initial homolytic cleavage or condensation reactions at high temperatures, leading to the formation of a dihydrophenazine intermediate, which then aromatizes by losing hydrogen and/or other fragments. The bromine atoms largely remain on the aromatic rings, resulting in a mixture of polybrominated phenazine (B1670421) congeners.
For this compound, a similar thermal degradation pathway is expected. The high temperatures used in pyrolysis would likely lead to one of two outcomes or a mixture of both:
N-Dealkylation: The N-ethyl group could be cleaved off prior to or during the condensation, leading to the formation of the same polybromophenazines observed from the pyrolysis of 2,4,6-tribromoaniline.
Formation of N-Ethylphenazines: Alternatively, the N-ethyl groups could be retained during the cyclization, leading to the formation of N,N'-diethylpolybromophenazines.
The exact product distribution would depend on the pyrolysis temperature and conditions. Studies on the thermal degradation of other N-alkylated compounds show that N-dealkylation is a common process at elevated temperatures. tdl.org
Thermal Degradation Products of Related Compounds:
| Starting Material | Conditions | Major Products | Comments | Reference |
| 2,4,6-Tribromoaniline | Closed-tube pyrolysis | Polybromophenazines | Identities confirmed by mass spectrometry. | researchgate.net (Implied) |
| Poly(alkyl methacrylates) | Pyrolysis (250-400 °C) | Monomers, CO, CO₂, alcohols | Illustrates typical polymer degradation. | nih.gov |
| Amadori Derivatives | Thermal degradation in solvent (120-180 °C) | Phenylalanine esters, benzaldehyde (B42025) acetals | Solvent presence significantly alters degradation pathway. | cetjournal.it |
| Brominated Flame Retardants (e.g., TBBPA-BAE) | Thermal degradation (650 °C) | CO, light hydrocarbons (methane, ethane) | Shows gas-phase products from brominated organics. |
This table provides data on the thermal degradation of related aromatic and polymeric materials to contextualize the potential pyrolysis products of this compound.
Advanced Applications in Materials Science and Specialized Organic Synthesis
Role as a Precursor in Polymer Chemistry for the Development of Specialized Materials
The incorporation of 2,4,6-Tribromo-N-ethylaniline into polymer backbones or as a pendant group is a strategic approach to imbue materials with specific, high-value properties. The high mass percentage of bromine is central to its function in this domain.
Flame Retardancy: Brominated compounds are exceptionally effective as flame retardants. When a polymer containing this compound moieties is exposed to high temperatures, the carbon-bromine bonds can cleave. This releases bromine radicals into the gas phase, which interrupt the radical chain reactions of combustion. This mechanism effectively quenches the fire at a chemical level, making the resulting materials (such as epoxies, polyurethanes, or polyesters) self-extinguishing and safer for use in electronics, construction, and transportation.
High Refractive Index Polymers: The presence of heavy atoms like bromine significantly increases the molar refractivity and density of a polymer. By incorporating this compound into transparent polymer matrices like polycarbonates or acrylates, materials with a high refractive index (RI) can be developed. These materials are sought after for advanced optical applications, including the manufacturing of thinner eyeglass lenses, components for optical fibers, and anti-reflective coatings. The N-ethyl group can also enhance solubility and processing characteristics compared to its primary amine analogue.
The following table summarizes the role of this compound in creating specialized polymers.
| Polymer Type | Role of this compound | Resulting Material Property | Potential Application Area |
|---|---|---|---|
| Epoxy Resins / Polyurethanes | Reactive additive or co-monomer | Enhanced Flame Retardancy | Electronic circuit boards, adhesives, coatings |
| Polycarbonates / Polyacrylates | Co-monomer or functional additive | Increased Refractive Index | Optical lenses, gratings, optical adhesives |
| Polyamides / Polyimides | Monomer (via amine reactivity) | High Thermal Stability & Flame Resistance | Aerospace components, high-performance films |
Building Block for Functional Organic Materials
The distinct electronic and steric properties of this compound make it a versatile scaffold for constructing functional organic molecules with tailored characteristics.
The aniline (B41778) framework is a classic component of chromophores. The N-ethylamino group acts as a potent electron-donating group (EDG), while the bromo-substituents act as electron-withdrawing groups (EWG) through induction and also add steric bulk. This "push-pull" electronic structure is highly desirable for creating organic materials with significant optical properties.
Azo Dyes: A primary application is in the synthesis of azo dyes. The secondary amine can be diazotized under specific conditions, or more commonly, the parent compound can be used as a coupling component. Alternatively, the bromo-substituents can be replaced via cross-coupling reactions to introduce other functional groups before the molecule is converted into a dye. The presence of bromine atoms often leads to a bathochromic (deepening of color) shift in the absorption spectrum and can enhance the lightfastness and chemical stability of the final pigment.
Optoelectronic Materials: The molecule's structure is conducive to creating materials for organic electronics. Its electron-rich nature makes it a candidate for hole-transporting layers (HTL) in Organic Light-Emitting Diodes (OLEDs). Furthermore, the bromine atoms serve as synthetic handles for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille), allowing for the construction of larger, conjugated systems essential for organic semiconductors and nonlinear optical (NLO) materials.
The table below outlines the synthesis of functional optical materials from this precursor.
| Material Class | Key Synthetic Reaction | Role of this compound | Resulting Optical Property |
|---|---|---|---|
| Azo Dyes | Azo Coupling | Coupling component or diazonium precursor | Deep color, high molar absorptivity, enhanced stability |
| Organic Semiconductors | Suzuki or Stille Cross-Coupling | Core building block with reactive sites | Tunable bandgap, hole-transport capability |
| Nonlinear Optical (NLO) Materials | Cross-Coupling to create D-π-A systems | Electron-donating (D) part of the scaffold | High hyperpolarizability |
In coordination chemistry, this compound can function as a ligand, binding to metal centers to form complex structures. The nitrogen atom of the N-ethylamino group possesses a lone pair of electrons, allowing it to act as a Lewis base and coordinate to various transition metals such as palladium (Pd), platinum (Pt), copper (Cu), and rhodium (Rh).
The three bulky bromine atoms play a crucial role by creating a sterically demanding environment around the coordinating nitrogen atom. This steric hindrance can influence the coordination number and geometry of the metal center, enforce specific catalytic selectivities (e.g., regioselectivity or stereoselectivity), and stabilize low-coordination-number metal complexes. Research in this area explores the use of such complexes as catalysts for organic transformations, where the ligand's structure directly impacts the efficiency and outcome of the reaction. For instance, palladium complexes bearing such ligands have been investigated for their activity in cross-coupling reactions, with the steric profile of the ligand dictating substrate scope and product distribution.
Intermediate in Agrochemical and Pharmaceutical Precursor Synthesis
While not typically an active ingredient itself, this compound is a valuable intermediate in the multi-step synthesis of more complex, biologically active molecules. Its value lies in the orthogonal reactivity of its functional groups.
Reactivity of the Amine Group: The N-ethylamino group can undergo a wide range of reactions, including acylation to form amides, alkylation, and participation in cyclization reactions to form heterocyclic structures, which are common motifs in pharmaceuticals and agrochemicals.
Reactivity of the Bromo-Substituents: The bromine atoms are superb leaving groups for metal-catalyzed cross-coupling reactions. This allows for the sequential and regioselective introduction of various aryl, alkyl, or alkynyl groups onto the aromatic ring. A synthetic chemist can, for example, perform a Suzuki coupling at the 4-position, followed by a Sonogashira coupling at the 2-position, and finally modify the amine group, providing a powerful strategy for building molecular complexity from a simple, well-defined starting material. This step-wise functionalization is critical for generating libraries of compounds for biological screening.
The following table details the synthetic utility of the compound's functional groups.
| Functional Group | Class of Reaction | Potential Transformation | Target Molecular Class |
|---|---|---|---|
| N-Ethylamino | Acylation / Sulfonylation | Formation of amides / sulfonamides | Pharmaceuticals, Bio-probes |
| N-Ethylamino | Cyclocondensation | Formation of N-heterocycles | Agrochemicals, Dye scaffolds |
| Aryl Bromide | Suzuki Coupling | C-C bond formation (biaryls) | Complex organic materials, drug precursors |
| Aryl Bromide | Buchwald-Hartwig Amination | C-N bond formation (di- and tri-arylamines) | Electronic materials, pharmaceutical scaffolds |
Utilization in Environmental Analytical Methodologies as a Reference Compound for Monitoring Other Substances
In the field of environmental science and analytical chemistry, high-purity chemical compounds are essential for the accurate quantification of pollutants. This compound serves as an excellent reference compound, specifically as a surrogate standard or internal standard , for methods designed to detect other brominated aromatic compounds.
Its utility stems from several key characteristics:
Chemical Similarity: It is structurally related to classes of environmental pollutants like brominated flame retardants (BFRs) and their degradation products (e.g., brominated anilines). This similarity ensures that it behaves comparably to the target analytes during sample preparation steps like liquid-liquid extraction or solid-phase extraction (SPE).
Anthropogenic Origin: It is not a naturally occurring compound and is unlikely to be present in environmental samples (water, soil, biota), preventing interference with the measurement of actual contaminants.
Distinct Mass Spectrum: In mass spectrometry (MS), particularly Gas Chromatography-Mass Spectrometry (GC-MS), the presence of three bromine atoms gives this compound a highly characteristic isotopic pattern due to the nearly equal natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br). This unique signature makes it easy to identify and quantify, even in complex sample matrices.
Advanced Analytical Methodologies for the Characterization and Quantification of 2,4,6 Tribromo N Ethylaniline
Chromatographic Techniques
Chromatography is a cornerstone of analytical chemistry, providing powerful means to separate, identify, and quantify components of complex mixtures. For a substituted aniline (B41778) like 2,4,6-Tribromo-N-ethylaniline, both gas and liquid chromatography offer robust analytical solutions.
Gas chromatography is highly suitable for the analysis of semi-volatile and thermally stable compounds like this compound. The compound's volatility allows for its separation in a gaseous mobile phase.
An Electron Capture Detector (ECD) is particularly effective for this analysis. The three bromine atoms on the aniline ring are strongly electronegative, making the molecule highly responsive to ECD. This detector offers exceptional sensitivity for halogenated compounds, often reaching picogram (pg) or even femtogram (fg) levels. While specific studies on this compound are not extensively documented, the analysis of its parent compound, 2,4,6-Tribromoaniline (B120722), is well-established using GC-ECD. nih.govresearchgate.net The ethyl group on the nitrogen atom would slightly alter the retention time compared to the parent aniline, but the principle of detection remains identical and highly effective.
Table 1: Illustrative GC-ECD Parameters for this compound Analysis This table presents typical, not experimentally verified, parameters for the analysis.
| Parameter | Value |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |
| Inlet Temperature | 280 °C |
| Injection Mode | Splitless |
| Carrier Gas | Helium or Nitrogen |
| Oven Program | 100 °C (hold 1 min), ramp to 300 °C at 15 °C/min, hold 5 min |
| Detector | Electron Capture Detector (ECD) |
| Detector Temperature | 320 °C |
| Make-up Gas | Nitrogen or Argon/Methane |
High-Performance Liquid Chromatography (HPLC) is a versatile alternative to GC, particularly for compounds that may have limited thermal stability or for analyses that require different selectivity. bjbms.org this compound possesses a strong chromophore—the substituted benzene (B151609) ring—which makes it an excellent candidate for detection by UV/Vis spectroscopy.
A Diode Array Detector (DAD) is especially useful as it acquires the entire UV-Vis spectrum for any point in the chromatogram, providing both quantitative data and qualitative spectral information that aids in peak identification and purity assessment. Reversed-phase HPLC, using a C18 or C8 column with a mobile phase of acetonitrile (B52724) and/or methanol (B129727) and water, is the most common approach for separating aromatic amines. plos.orgamericanpharmaceuticalreview.com
Fluorescence detection could also be explored. While aniline itself has native fluorescence, the presence of heavy bromine atoms can quench this property. However, derivatization with a fluorescent tag could be employed to enhance sensitivity if required for trace-level analysis.
Hyphenation, the coupling of a separation technique with a powerful detection method like mass spectrometry (MS), provides the highest level of analytical confidence.
Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive method for the identification of volatile and semi-volatile organic compounds. greenpeace.todokumen.pub Following separation on the GC column, molecules of this compound would be ionized (typically by electron impact), and the resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint." This allows for unambiguous identification. For quantification, selected ion monitoring (SIM) can be used to enhance sensitivity and selectivity. Research on related compounds, such as 2,4,6-Tribromoaniline, has demonstrated the utility of GC-MS for its detection in various matrices. nih.govresearchgate.net
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity for analyzing compounds in highly complex samples, such as environmental or biological fluids. nih.gov After separation via HPLC, the compound is ionized (often using electrospray ionization - ESI) and subjected to two stages of mass analysis. In Multiple Reaction Monitoring (MRM) mode, a specific precursor ion is selected, fragmented, and a specific product ion is monitored. This process drastically reduces chemical noise, allowing for detection limits in the parts-per-trillion (ppt) range. nih.govthermofisher.com
Table 2: Typical Mass Spectrometry Data for this compound This table presents expected, not experimentally verified, mass spectrometry data.
| Technique | Ionization Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) |
| GC-MS | Electron Impact (EI) | [M]+• 357/359/361/363 | 342/344/346/348 ([M-CH3]+), 278/280/282 ([M-Br]+), 199/201 ([M-Br2]+) |
| LC-MS/MS | ESI Positive | [M+H]+ 358/360/362/364 | Transitions would be optimized experimentally (e.g., 358 -> 343) |
Note: The presence of multiple bromine isotopes (79Br and 81Br in ~1:1 ratio) results in a characteristic isotopic pattern for the molecular ion and bromine-containing fragments.
Electrochemical Analytical Methods
Electrochemical methods offer a different approach to the analysis of redox-active molecules like this compound. These techniques are based on measuring the current or potential changes resulting from oxidation or reduction reactions at an electrode surface.
Cyclic Voltammetry (CV) is a powerful technique for investigating the redox properties of a compound. libretexts.orgasdlib.org By scanning the potential at a working electrode and measuring the resulting current, a voltammogram is produced that provides information on the oxidation and reduction potentials of the analyte. Studies on the closely related 2,4,6-Tribromoaniline have shown that it undergoes electrochemical oxidation at a platinum electrode. researchgate.netsigmaaldrich.com The oxidation process involves the aniline functional group. researchgate.net The presence of the N-ethyl group in this compound would be expected to lower the oxidation potential, making it easier to oxidize compared to the parent compound due to the electron-donating nature of the ethyl group.
Rotating Disc Electrode (RDE) voltammetry complements CV by providing more detailed kinetic information about the electrochemical reaction under controlled hydrodynamic conditions. These methods are invaluable for monitoring the progress of electrochemical synthesis, allowing for real-time tracking of reactant consumption and product formation. sigmaaldrich.com
Coulometry is an absolute quantitative technique that measures the total charge (in coulombs) transferred during an electrochemical reaction. In controlled-potential coulometry, the potential is held at a value sufficient to ensure the complete oxidation or reduction of the analyte. According to Faraday's law, the total charge passed is directly proportional to the amount of substance electrolyzed.
This method can be used for the precise quantification of this compound in a solution without the need for a calibration standard, provided the reaction proceeds with 100% current efficiency. It is also used to determine the number of electrons (n) involved in the redox process, which is crucial for elucidating reaction mechanisms. For example, controlled potential coulometry was used to study the dimerization reaction that occurs during the oxidation of halogenated anilines. researchgate.net
Future Research Directions and Emerging Opportunities for 2,4,6 Tribromo N Ethylaniline
Development of More Atom-Economical and Environmentally Benign Synthetic Routes
The traditional synthesis of brominated anilines often involves methods that are not environmentally friendly. google.com For instance, reduction with iron powder can lead to significant pollution if not managed properly, and catalytic hydrogenation requires expensive catalysts and capital-intensive processes. google.com Consequently, there is a strong impetus to develop greener and more economically viable synthetic pathways.
Future research will likely focus on innovative approaches that maximize atom economy, a concept that emphasizes the efficiency of a chemical reaction in converting reactants to the final product. rsc.org One promising avenue is the exploration of novel catalytic systems. For example, a recently developed method for the synthesis of 2,4,6-tribromoaniline (B120722) utilizes an electrolytic reaction in a diaphragm-free cell with a recyclable micro-mesoporous composite molecular sieve catalyst. google.com This approach, which uses benzene (B151609) as a raw material and a bromine salt as the bromine source, offers a more environmentally friendly alternative to conventional methods. google.com
Further research into atom-economical brominations using tribromide complexes in the presence of oxidants also shows promise. lookchem.com These methods aim to utilize all bromine atoms in the complex for the bromination reaction, thereby minimizing waste. lookchem.com The development of such catalytic systems and solvent-free or aqueous reaction conditions will be crucial in making the synthesis of 2,4,6-Tribromo-N-ethylaniline and related compounds more sustainable.
Exploration of Unprecedented Reactivity Patterns and Catalytic Applications
The reactivity of halogenated anilines is a rich area for exploration. The electrochemical oxidation of 2,4,6-tribromoaniline has been investigated, revealing that halogenation does not occur because the rejected bromide ion is oxidized to elemental bromine. researchgate.net This understanding of its electrochemical behavior opens doors to new synthetic transformations.
Future research will likely delve deeper into the catalytic potential of this compound and its derivatives. Given the diverse applications of bromo-organic compounds in organic synthesis, including their use as catalysts in various reactions, there is potential for discovering novel catalytic activities. sci-hub.se For instance, certain bromo-organic compounds have been shown to catalyze reactions such as Knoevenagel condensation and the synthesis of benzimidazoles. sci-hub.se Investigating the ability of the this compound scaffold to facilitate similar or entirely new transformations could lead to the development of novel and efficient catalytic processes.
Design and Synthesis of Advanced Functional Materials Based on the Brominated N-Ethylaniline Scaffold
The unique electronic and structural properties of brominated anilines make them attractive building blocks for advanced functional materials. The presence of bromine atoms can influence properties such as flame retardancy, and the aniline (B41778) backbone provides a versatile platform for further functionalization. wikipedia.org
An emerging area of research is the incorporation of such scaffolds into porous organic frameworks (POFs), including covalent organic frameworks (COFs) and covalent triazine frameworks (CTFs). sci-hub.se These materials are gaining attention for their potential applications in areas like separation science, catalysis, and sensing. The synthesis of COFs packed in HPLC columns has demonstrated high resolution and efficiency in separating various analytes. sci-hub.se
Future efforts will likely focus on designing and synthesizing novel functional materials where the this compound unit is a key component. This could involve its use as a monomer or cross-linking agent in the creation of new polymers or frameworks with tailored properties. For example, the development of triazatruxene derivatives with peripheral redox-active substituents highlights the potential for creating complex, functional molecular architectures. uni-konstanz.de The synthesis of such materials could lead to advancements in electronics, photonics, and specialized chemical applications.
Deeper Understanding of Structure-Reactivity Relationships through Integrated Experimental and Computational Approaches
A comprehensive understanding of the relationship between the molecular structure of this compound and its reactivity is crucial for its rational design and application. Combining experimental studies with computational modeling provides a powerful tool for elucidating these relationships.
Computational studies, such as those using density functional theory (DFT), can offer insights into reaction mechanisms, electronic properties, and the stability of intermediates. researchgate.netcore.ac.uk For instance, computational analysis has been used to study the "buttressing effect" in ortho-bromo-N,N-dimethylanilines, where steric and electronic interactions influence the ease and selectivity of bromine-lithium exchange. researchgate.netacs.org Similarly, theoretical calculations have been employed to understand the electrochemical oxidation of halogenated anilines. researchgate.net
Future research will benefit from an even tighter integration of experimental and computational methods. This synergistic approach will enable a more profound understanding of how the ethyl group and the tribrominated aromatic ring influence the compound's properties and reactivity. This knowledge will be instrumental in predicting the behavior of new derivatives and in designing molecules with specific, desired functionalities for a wide range of applications.
Q & A
Q. What are the recommended methods for synthesizing 2,4,6-Tribromo-N-ethylaniline, and how can reaction conditions be optimized for purity?
- Methodological Answer : Synthesis typically involves bromination of N-ethylaniline derivatives using brominating agents (e.g., Br₂ or HBr with catalysts). Optimize purity by controlling stoichiometry (e.g., 3:1 Br₂:substrate ratio) and reaction temperature (0–5°C to minimize side reactions). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical. Monitor reaction progress using TLC or HPLC to detect intermediates like mono-/dibrominated byproducts . For analogs, studies show that electron-withdrawing groups on the aromatic ring enhance bromination efficiency .
Q. How should researchers characterize the structural and purity parameters of this compound?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- NMR (¹H/¹³C): Confirm substitution pattern (e.g., aromatic proton splitting patterns for tribrominated positions) and ethyl group integration.
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and isotopic patterns consistent with bromine.
- X-ray Crystallography : Resolve crystal packing and bond angles for structural validation (applicable to stable derivatives) .
- HPLC-PDA : Assess purity (>98%) and detect trace impurities (e.g., residual solvents or debrominated products). Include melting point analysis (mp) and compare with literature values to identify discrepancies .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Follow GHS hazard guidelines for brominated aromatic amines:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation of dust/aerosols.
- Storage : In airtight containers under nitrogen, away from light and moisture to prevent decomposition .
- Waste Disposal : Collect brominated byproducts separately for halogenated waste treatment. Neutralize residual bromine with sodium thiosulfate before disposal .
Advanced Research Questions
Q. How can researchers address inconsistencies in reported physical properties (e.g., melting points) of this compound across studies?
- Methodological Answer : Discrepancies often arise from polymorphic forms or impurities. To resolve:
- Differential Scanning Calorimetry (DSC) : Identify polymorph transitions or solvate formation.
- Thermogravimetric Analysis (TGA) : Detect moisture or solvent retention affecting mp.
- Standardize Synthesis : Use identical reagents and drying protocols (e.g., anhydrous Na₂SO₄) to minimize batch variations. Cross-reference with analogs like 2-Bromo-N,4-dimethylaniline, where mp ranges (43–55°C) highlight purity-dependent variability .
Q. What strategies are effective in minimizing bromine displacement side reactions during functionalization of this compound?
- Methodological Answer : To suppress nucleophilic aromatic substitution (e.g., Br⁻ loss):
- Protecting Groups : Temporarily block reactive positions (e.g., acetylation of the ethylamine group) before functionalization.
- Low-Temperature Reactions : Perform coupling reactions (e.g., Suzuki-Miyaura) at –20°C to stabilize intermediates.
- Catalytic Systems : Use Pd(PPh₃)₄ with bulky ligands to sterically hinder undesired substitution. For analogs, selective debromination has been achieved using Zn/NH₄Cl .
Q. How can computational chemistry methods enhance the understanding of this compound's electronic properties for material science applications?
- Methodological Answer :
- DFT Calculations : Model HOMO/LUMO levels to predict redox behavior and charge transport in organic semiconductors. Compare with experimental cyclic voltammetry data.
- Molecular Dynamics (MD) : Simulate crystal packing to optimize thin-film morphology for optoelectronic devices.
- QSPR Models : Correlate substituent effects (e.g., bromine electronegativity) with biological activity for drug discovery .
Data Presentation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
